molecular formula C25H21FN2O5S B2683292 2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866729-66-0

2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2683292
CAS No.: 866729-66-0
M. Wt: 480.51
InChI Key: GWPBJVQANOTPCQ-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a quinoline-based derivative featuring a 4-fluorobenzenesulfonyl moiety at position 3, a methoxy group at position 6, and an N-(3-methylphenyl)acetamide side chain.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c1-16-4-3-5-18(12-16)27-24(29)15-28-14-23(34(31,32)20-9-6-17(26)7-10-20)25(30)21-13-19(33-2)8-11-22(21)28/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPBJVQANOTPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluorobenzenesulfonyl group, methoxy group, and acetamide moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives. Substitution reactions could introduce new functional groups onto the aromatic rings or the quinoline core.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in various fields:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties, potentially useful against various pathogens.
  • Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a lead compound in drug development. Its ability to interact with specific biological targets suggests that it could be optimized for enhanced efficacy against diseases such as cancer and chronic inflammation.

Neuropathic Pain Management

Recent research has explored the use of similar sulfonyl derivatives in managing neuropathic pain. Compounds with structural similarities have been shown to inhibit calcium channels (CaV2.2), which play a crucial role in pain signaling pathways. This opens avenues for developing new analgesics based on the quinoline scaffold.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the pharmacological properties of this compound. Researchers are conducting SAR studies to identify which functional groups are essential for enhancing activity against specific targets, such as ion channels involved in pain modulation.

Case Study 1: Anticancer Activity

A study published in RSC Medicinal Chemistry evaluated various quinoline derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds similar to 2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide exhibited significant cytotoxic effects, leading to further investigations into their mechanisms of action.

Case Study 2: Anti-inflammatory Properties

In another study focused on inflammatory diseases, researchers tested several quinoline derivatives for their ability to inhibit pro-inflammatory cytokines. The findings suggested that modifications to the sulfonamide moiety significantly enhanced anti-inflammatory activity, indicating potential therapeutic applications for conditions like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The fluorobenzenesulfonyl group may enhance the compound’s binding affinity and specificity, while the methoxy and acetamide groups can modulate its solubility and stability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name R1 (Position 3) R2 (Position 6) R3 (Acetamide Side Chain) Key Differences & Implications
Target Compound 4-Fluorobenzenesulfonyl Methoxy (OCH₃) N-(3-methylphenyl) Higher lipophilicity (methoxy) may enhance membrane permeability; 3-methylphenyl reduces steric hindrance .
2-[6-Fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide () 4-Fluorobenzenesulfonyl Fluoro (F) N-(2-methylphenyl) Fluoro at R2 increases electronegativity but reduces solubility; 2-methylphenyl may hinder binding .
2-[3-(Benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide () Benzenesulfonyl Fluoro (F) N-(3-methoxyphenyl) Lack of fluorine on sulfonyl reduces electron-withdrawing effects; 3-methoxyphenyl enhances polarity .
N-(3,4-Difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide () 4-Methylbenzoyl Fluoro (F) N-(3,4-difluorophenyl) Benzoyl group (vs. sulfonyl) alters binding mode; 3,4-difluorophenyl increases hydrophobicity .
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide () Trifluoromethyl N-(4-nitrophenyl) Benzothiazin core (vs. quinoline) changes ring geometry; nitro group introduces strong electron withdrawal .
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-...carboxylate () Complex sulfonamido Chloro, Fluoro Cyclopropane carboxylate Extended side chain with cyclopropane may improve metabolic stability but increase molecular weight .

Key Observations from Structural Comparisons

R1 (Position 3): The 4-fluorobenzenesulfonyl group in the target compound (vs. Substitution with benzoyl () or sulfonamido () groups alters steric and electronic profiles, which may redirect target specificity.

R2 (Position 6):

  • Methoxy (OCH₃) in the target compound provides moderate electron-donating effects and higher solubility compared to fluoro (F) in analogs .
  • Trifluoromethyl (CF₃) in significantly increases hydrophobicity and metabolic resistance.

Research Findings and Implications

Physicochemical Properties

  • Solubility: Methoxy (OCH₃) in the target compound likely enhances aqueous solubility compared to fluoro-substituted analogs, critical for oral bioavailability .
  • Metabolic Stability: Fluorinated aromatic rings (e.g., 4-fluorobenzenesulfonyl) resist oxidative metabolism, extending half-life .

Biological Activity

2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound belonging to the quinoline derivative class. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research. Its unique structure allows for interactions with various biological targets, making it a subject of ongoing scientific investigation.

Chemical Structure and Properties

The molecular formula of the compound is C26H23FN2O5SC_{26}H_{23}FN_2O_5S, with a molecular weight of approximately 482.9 g/mol. The structure features a quinoline core with multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC26H23FN2O5S
Molecular Weight482.9 g/mol
CAS Number902278-54-0
SolubilitySoluble in DMSO
Melting PointNot available

The mechanism of action for 2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide likely involves interactions with specific enzymes or receptors within biological systems. Quinoline derivatives are known for their ability to inhibit various biological pathways, including those related to inflammation and cancer cell proliferation.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptors : It could interact with specific receptors that modulate cellular responses to stimuli.

Biological Activity

Research indicates that quinoline derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that compounds similar to this one can induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Properties : Quinoline derivatives have been reported to possess antimicrobial activity against various pathogens.

Anticancer Studies

A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of quinoline derivatives, demonstrating that they can effectively induce cell cycle arrest and apoptosis in human cancer cell lines. The specific compound under investigation showed significant cytotoxic effects against breast and lung cancer cells.

Anti-inflammatory Research

In another study focused on anti-inflammatory effects, researchers found that similar quinoline compounds significantly reduced levels of inflammatory markers in animal models of arthritis. This suggests potential therapeutic applications for chronic inflammatory diseases.

Antimicrobial Activity

Research has also indicated that certain derivatives exhibit potent antimicrobial activity, with effective inhibition against strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving sulfonylation, methoxylation, and acetamide coupling. A typical protocol involves:

  • Condensation of substituted quinoline precursors with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃/DMF) .
  • Monitoring reaction progress using TLC and isolating intermediates via precipitation or column chromatography .
  • Final characterization using ¹H/¹³C NMR, IR, and mass spectrometry (e.g., observed methoxy protons at δ 3.8–4.0 ppm and sulfonyl group vibrations at 1150–1350 cm⁻¹) . Key Table : Intermediate yields and spectral data (e.g., Table 3 in ).

Q. What analytical techniques are critical for confirming structural integrity?

  • Spectrofluorometry : Detects fluorescence properties influenced by the quinoline core and methoxy groups (λₑₓ = 280–320 nm, λₑₘ = 400–450 nm) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and validates intermolecular interactions (e.g., hydrogen bonding between acetamide carbonyl and sulfonyl oxygen) .
  • HPLC-PDA : Ensures purity (>95%) by detecting residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can low yields in multi-step syntheses be systematically addressed?

  • Optimize reaction steps : For example, replace chloroacetyl chloride with bromoacetyl derivatives to improve coupling efficiency (yields increase from 2–5% to 15–20%) .
  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂/PPh₃) for reductive cyclization steps to reduce side reactions .
  • Purification strategies : Use preparative HPLC for polar intermediates instead of standard column chromatography .

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